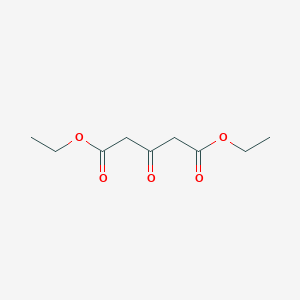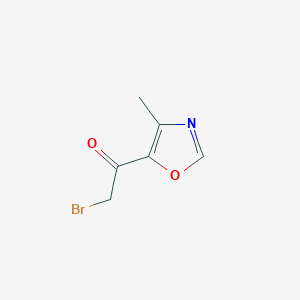
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone, also known as BMK oxime, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes. In
作用機序
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime exerts its biochemical and physiological effects by inhibiting the activity of various enzymes. The mechanism of action of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime involves the formation of a covalent bond between the oxime group of the compound and the active site of the enzyme. This covalent bond formation leads to the irreversible inhibition of the enzyme, which results in the disruption of the biological process that the enzyme is involved in.
生化学的および生理学的効果
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in neurotransmitter metabolism. The inhibition of these enzymes leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can result in the enhancement of cognitive function and memory. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has also been found to exhibit antioxidant activity, which makes it a potential candidate for developing drugs for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for use in experiments. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying different biological processes. However, 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has some limitations for lab experiments. This compound is highly reactive and can form covalent bonds with other molecules, which can lead to non-specific inhibition of enzymes. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has several potential future directions for scientific research. This compound can be further developed as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can also be used as a tool for studying different biological processes, including enzyme kinetics, protein-ligand interactions, and drug design. Future research can focus on improving the selectivity and potency of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime against specific enzymes and developing new derivatives of this compound with improved pharmacological properties.
Conclusion
In conclusion, 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using a simple one-pot reaction method and has been found to exhibit various biochemical and physiological effects. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can be used as a tool for studying different biological processes and has potential applications in drug design. Future research can focus on improving the selectivity and potency of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime against specific enzymes and developing new derivatives of this compound with improved pharmacological properties.
合成法
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can be synthesized using a simple one-pot reaction method. The synthesis involves the reaction of 2-bromoacetophenone with 4-methyl-1,3-oxazole-5-carboxylic acid in the presence of a base and a reducing agent. The reaction proceeds smoothly to give 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime as a white solid in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can be used as a tool for studying different biological processes, including enzyme kinetics, protein-ligand interactions, and drug design. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition activity makes 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime a promising candidate for developing drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
特性
CAS番号 |
113732-98-2 |
|---|---|
製品名 |
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
分子式 |
C6H6BrNO2 |
分子量 |
204.02 g/mol |
IUPAC名 |
2-bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 |
InChIキー |
IDUOJJOHBVBLAL-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)C(=O)CBr |
正規SMILES |
CC1=C(OC=N1)C(=O)CBr |
同義語 |
Ethanone, 2-bromo-1-(4-methyl-5-oxazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



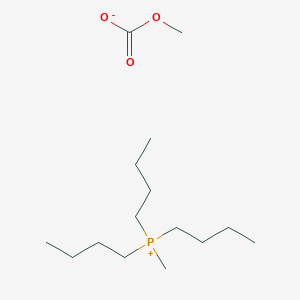
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
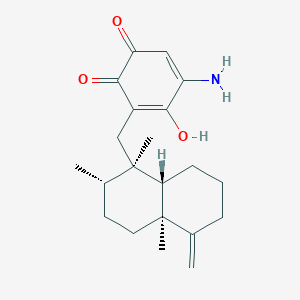

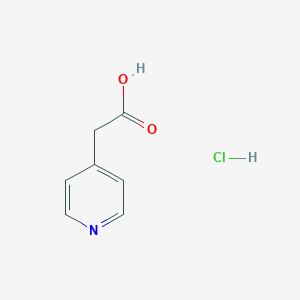
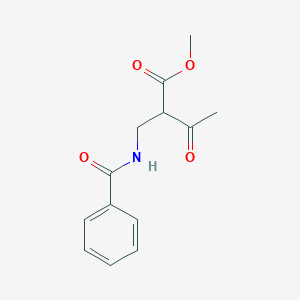
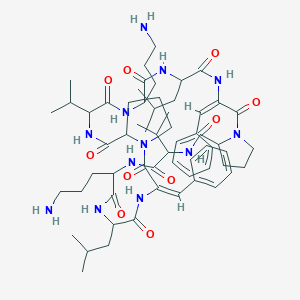
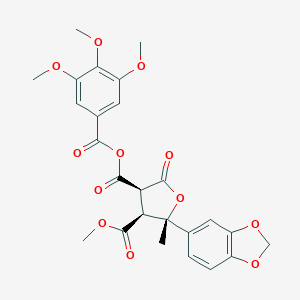
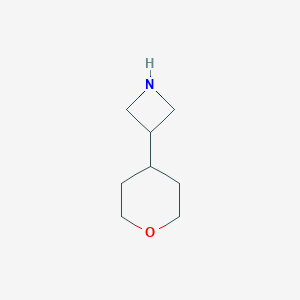
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
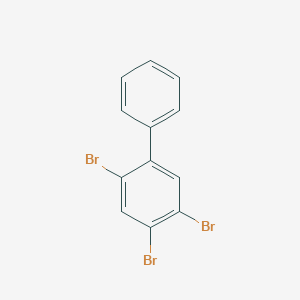
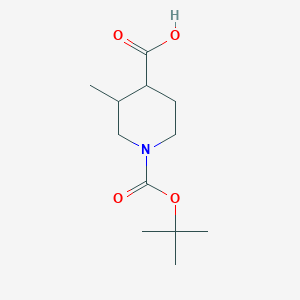
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
